molecular formula C11H16O2 B1203786 1,2-Dimethoxy-4-propylbenzene CAS No. 5888-52-8

1,2-Dimethoxy-4-propylbenzene

Cat. No. B1203786
Key on ui cas rn: 5888-52-8
M. Wt: 180.24 g/mol
InChI Key: YXLFQKUIZVSIEP-UHFFFAOYSA-N
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Patent
US05214034

Procedure details

An atmospheric pressure hydrogenation equipment was charged with 17.8 g (0.10 M) of 1,2-dimethoxy-4-propenylbenzene, 0.9 g of palladium charcoal and 350 ml of methanol and introduced with hydrogen. The reaction was continued until the absorption of hydrogen was terminated. Palladium charcoal was filtered off from the reaction mixture. The filtrate was distilled off methanol and vacuum distilled to obtain 17.5 g (0.097 M) of 4-propylveratrole as colorless transparent liquid having a boiling point of 106°-108° C./4 mmHg.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][CH3:11])=[CH:5][C:4]=1[O:12][CH3:13].[H][H]>[Pd].CO>[CH2:9]([C:6]1[CH:5]=[C:4]([O:12][CH3:13])[C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C=CC)OC
Name
Quantity
0.9 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was continued until the absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
was terminated
FILTRATION
Type
FILTRATION
Details
Palladium charcoal was filtered off from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled off methanol and vacuum
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1C=C(C(=CC1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 17.5 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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